molecular formula C7H6O6 B12124780 2,3,4,5-Tetrahydroxybenzoic acid CAS No. 3934-92-7

2,3,4,5-Tetrahydroxybenzoic acid

Cat. No.: B12124780
CAS No.: 3934-92-7
M. Wt: 186.12 g/mol
InChI Key: OZDWGFJBGUGKMY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydroxybenzoic acid is an organic compound with the molecular formula C7H6O6. It is a type of hydroxybenzoic acid, characterized by the presence of four hydroxyl groups attached to a benzene ring. This compound is known for its antioxidant properties and is found in various natural sources, including certain fruits and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-Tetrahydroxybenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of benzoic acid derivatives under controlled conditions. For instance, the hydroxylation of 2,3,4,5-tetrahydroxybenzaldehyde can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of suitable precursors. This process is carried out in large-scale reactors under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrahydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydroxybenzoic acid primarily involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. This action helps in protecting cells and tissues from damage caused by reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid
  • 3,5-Dihydroxybenzoic acid
  • Pyrocatechuic acid
  • Vanillic acid
  • Syringic acid
  • Gallic acid
  • Ellagic acid

Uniqueness

2,3,4,5-Tetrahydroxybenzoic acid is unique due to the presence of four hydroxyl groups, which confer enhanced antioxidant properties compared to other hydroxybenzoic acids. This makes it particularly effective in neutralizing free radicals and protecting against oxidative damage .

Properties

CAS No.

3934-92-7

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

2,3,4,5-tetrahydroxybenzoic acid

InChI

InChI=1S/C7H6O6/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,8-11H,(H,12,13)

InChI Key

OZDWGFJBGUGKMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)O)C(=O)O

Origin of Product

United States

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